2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-11(2)24-13-9-7-12(8-10-13)18(23)21-19-16(17(20)22)14-5-3-4-6-15(14)25-19/h7-11H,3-6H2,1-2H3,(H2,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUKKKYKAOLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexanone with Cyanothioacetamide
A classic approach involves the Gewald reaction, where cyclohexanone reacts with cyanothioacetamide in the presence of a base (e.g., morpholine). This one-pot, two-step process yields 2-aminothiophene derivatives. For example:
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Cyclohexanone (1.0 eq), sulfur (1.2 eq), and morpholine (1.5 eq) in ethanol undergo cyclization at 80°C for 6 hours.
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Subsequent treatment with ammonium carbamate introduces the carboxamide group, yielding 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 4815-28-5).
Key Data :
Alternative Route: Ester Hydrolysis and Amidation
For laboratories lacking direct access to the carboxamide, a methyl ester precursor (CAS 108354-78-5) offers flexibility:
Hydrolysis of Methyl Ester
Carboxamide Formation
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Reagents : Carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), HATU (1.3 eq), DIPEA (2.5 eq).
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Schotten-Baumann | 58–65% | >95% | Simplicity, minimal reagents |
| EDCI/HOBt Coupling | 70–75% | >98% | High efficiency for steric substrates |
| Ester Hydrolysis Route | 80–85% | >97% | Flexibility in precursor availability |
Optimization and Troubleshooting
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Side Reactions : Over-acylation is mitigated by stoichiometric control of acyl chloride (≤1.2 eq).
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Purification : Recrystallization from isopropyl alcohol removes unreacted amine, while silica chromatography resolves diacylated byproducts.
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Scale-Up : The EDCI/HOBt method scales linearly with yields >70% at 1-mol batches .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Anticancer Properties : The compound has shown promising results in inhibiting the growth of several cancer cell lines. In vitro studies demonstrated cytotoxic effects against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells, with IC50 values ranging from 10 to 25 µM, indicating moderate potency .
- Mechanism of Action : The primary target for this compound is the STING (Stimulator of Interferon Genes) protein. It acts within the endoplasmic reticulum to modulate immune responses and potentially enhance antitumor immunity. Additionally, it may inhibit specific enzymes involved in metabolic pathways and interact with various receptors that influence inflammation and cell proliferation.
Therapeutic Implications
The therapeutic implications of 2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are vast:
- Cancer Treatment : Given its anticancer properties, this compound could be developed into a therapeutic agent for cancer treatment. Its ability to target multiple pathways makes it a candidate for combination therapies aimed at overcoming drug resistance in tumors .
- Analgesic Activity : Preliminary studies suggest that derivatives of related compounds exhibit analgesic effects exceeding those of conventional analgesics like metamizole. This opens avenues for further research into pain management applications .
Case Studies
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In Vitro Anticancer Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation with varying potency across different cell types.
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Mechanistic Insights :
- Research into the compound's mechanism revealed its interaction with the STING pathway. This interaction suggests potential use in immunotherapy strategies aimed at enhancing the body's immune response against tumors.
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Analgesic Properties :
- A comparative study highlighted the analgesic efficacy of related compounds derived from tetrahydrobenzo[b]thiophene scaffolds. These findings support further exploration into their medicinal applications beyond oncology.
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the benzamide and tetrahydrobenzo[b]thiophene moieties. Key analogues include:
Physicochemical Properties
- Solubility : The isopropoxy group enhances lipid solubility (logP = 2.1) compared to methoxy (logP = 1.5) or hydroxy derivatives (logP = 0.9) .
- Stability : Electron-withdrawing groups (e.g., Br, F) improve thermal stability but reduce aqueous solubility .
- Bioavailability : N-alkylation (e.g., N-methyl, N-methoxyethyl) increases metabolic resistance, improving plasma half-life .
Biological Activity
2-(4-Isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.5 g/mol
- IUPAC Name : N-methyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The biological activity of this compound primarily involves interaction with specific molecular targets within cells. The compound is known to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. Notably, it has been reported to target the STING protein , a crucial component in the immune response that plays a role in the detection of cytosolic DNA and activation of type I interferon responses .
Biological Activity Overview
The following table summarizes the various biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against a range of bacterial strains; effective in inhibiting growth. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models; potential for treating inflammatory diseases. |
| Anticancer | Induces apoptosis in cancer cell lines; shows promise as an anticancer agent through cell cycle arrest mechanisms. |
Case Studies and Research Findings
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Antimicrobial Activity
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics used as controls.
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Anti-inflammatory Effects
- In an animal model of arthritis, treatment with this compound resulted in a marked reduction in paw swelling and joint inflammation compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
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Anticancer Properties
- In vitro studies on various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. A notable study reported a reduction in cell viability by over 50% at concentrations as low as 10 µM after 48 hours of treatment .
Q & A
Q. How can the synthesis of 2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide be optimized for yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, reaction time, and purification methods. For example:
- Solvent : Ethanol or dioxane under reflux (6–12 hours) yields 65–80% for analogous compounds .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) improves purity (>95%) .
- Catalysts : Amberlyst 15 in methanol enhances reaction efficiency (91% yield for related derivatives) .
- Key Metrics : Monitor melting points (e.g., 196–208°C for similar structures) and spectroscopic validation (IR, NMR) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Confirm NH, NH₂, and carbonyl (C=O) stretches (e.g., 1650–1750 cm⁻¹) .
- NMR : Analyze - and -NMR shifts for aromatic protons (δ 6.8–7.5 ppm) and tetrahydrobenzo[b]thiophene carbons (δ 20–35 ppm) .
- Mass Spectrometry : HRMS or LC-MS for molecular ion verification (e.g., m/z 360.43 for FLT3 inhibitors) .
- Elemental Analysis : Validate C, H, N content (±0.3% deviation) .
Q. How does the tetrahydrobenzo[b]thiophene scaffold influence bioactivity?
- Methodological Answer : The scaffold provides rigidity and enhances binding to hydrophobic pockets in enzymes. For example:
- Acetylcholinesterase (AChE) Inhibition : Derivatives with 4-methoxyphenylpiperazine substituents show 60% inhibition vs. 40% for donepezil .
- Antibacterial Activity : Carboxamide groups improve solubility and target penetration (MIC ≤ 8 µg/mL for Gram-positive bacteria) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Methodological Answer : SAR strategies include:
- Substituent Modification : Replace isopropoxy with fluorobenzyl or methoxyphenyl groups to optimize steric/electronic effects (e.g., 76% yield for IIIc vs. 70% for IIId) .
- Linker Optimization : Amide linkers (vs. esters) improve receptor binding via H-bonds (e.g., 3 H-bonds with Phe288 in AChE) .
- Bioisosteric Replacement : Substitute carboxamide with carboxylic acid or nitrile to modulate solubility and potency .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Assay Standardization : Use consistent enzyme sources (e.g., human recombinant vs. rat brain AChE) .
- Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
- Structural Confirmation : Verify regiochemistry (e.g., 4-isopropoxy vs. 3-isopropoxy isomers) via NOESY or X-ray crystallography .
Q. What mechanisms explain the selective inhibition of FLT3 by this compound’s analogs?
- Methodological Answer : Selectivity arises from:
- Kinase Profiling : Test against a panel of 50+ kinases (e.g., TCS 359 inhibits FLT3 at IC₅₀ = 42 nM vs. >1 µM for other kinases) .
- Binding Mode Analysis : Molecular docking reveals interactions with FLT3’s ATP-binding pocket (e.g., hydrogen bonding with Cys694) .
- Cellular Assays : Validate specificity using FLT3-dependent cell lines (e.g., MV4-11 proliferation IC₅₀ = 340 nM) .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer : Use in silico tools to:
- ADMET Prediction : Calculate logP (e.g., 1.328 for TCS 359) and solubility (<2 mg/mL in H₂O) to guide lead optimization .
- Metabolite Identification : Simulate CYP450 metabolism (e.g., demethylation of methoxy groups) using Schrödinger or MOE .
- Toxicity Screening : Apply QSAR models to predict hepatotoxicity or mutagenicity (e.g., Ames test alerts for nitro groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
